molecular formula C10H9N3S B1597967 2-(Methylthio)-4-(pyridin-3-yl)pyrimidine CAS No. 637354-24-6

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

Cat. No. B1597967
M. Wt: 203.27 g/mol
InChI Key: HSHPKFOQRCFEAO-UHFFFAOYSA-N
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Description

The compound “2-(Methylthio)-4-(pyridin-3-yl)pyrimidine” is a type of organic compound. Organic compounds with similar structures, such as imidazo[1,2-a]pyrimidines, have been receiving significant attention in the synthetic chemistry community .


Synthesis Analysis

While specific synthesis methods for “2-(Methylthio)-4-(pyridin-3-yl)pyrimidine” were not found, similar compounds like imidazo[1,2-a]pyrimidines have been synthesized through various chemosynthetic methodologies, including multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation, aza-Michael–Mannich reaction, and chiral compounds synthesis .

properties

IUPAC Name

2-methylsulfanyl-4-pyridin-3-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3S/c1-14-10-12-6-4-9(13-10)8-3-2-5-11-7-8/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHPKFOQRCFEAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=CC(=N1)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384979
Record name 2-(methylthio)-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)-4-(pyridin-3-yl)pyrimidine

CAS RN

637354-24-6
Record name 2-(methylthio)-4-(pyridin-3-yl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-chloro-2-methylsulfanyl-pyrimidine (1.00 g, 6.22 mmol), 3-pyridine-boronic acid (918 mg, 7.47 mmol), Na2CO3 (791 mg, 7.47 mmol), triphenylphosphine (162 mg, 0.62 mmol) in nPrOH (60 ml), Pd(OAc)2 (41 mg, 0.19 mmol) was added and the mixture was stirred at 100° C. for 1 hour. The solvent was evaporated under vacuum, and the crude was dissolved in DCM and washed with water. The organic phase was dried (Na2SO4) and evaporated; the crude was purified by flash chromatography with DCM-MeOH—NH4OH (25-0.1-0.1 to 20-0.2-0.2) to give the title compound (1.18 g, 93% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
918 mg
Type
reactant
Reaction Step One
Quantity
791 mg
Type
reactant
Reaction Step One
Quantity
162 mg
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
41 mg
Type
catalyst
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
H Dong, HB Zhu - Asian Journal of Chemistry, 2010 - Asian Journal of Chemistry
Number of citations: 0

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